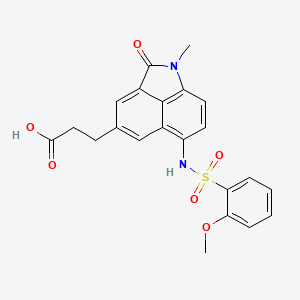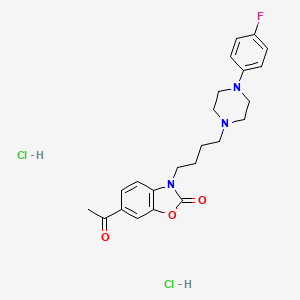
SN79 dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SN79 dihydrochloride is a synthetic compound known for its high affinity and selectivity for sigma receptors. It has been extensively studied for its potential therapeutic applications, particularly as a cocaine antagonist and in the treatment of methamphetamine-induced neurotoxicity .
Méthodes De Préparation
The synthesis of SN79 dihydrochloride involves several steps. The key intermediate, 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one, is prepared through a series of reactions including acetylation and cyclization . The final product, this compound, is obtained by reacting the intermediate with hydrochloric acid under controlled conditions .
Analyse Des Réactions Chimiques
SN79 dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify its functional groups, leading to different derivatives.
Substitution: Substitution reactions, particularly involving the piperazine ring, can yield various analogs with potentially different pharmacological properties
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
SN79 dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving sigma receptor ligands and their interactions.
Biology: Research has shown its potential in modulating sigma receptors, which play a role in various biological processes.
Medicine: This compound has been studied for its potential to mitigate the effects of cocaine and methamphetamine, making it a candidate for developing treatments for substance abuse disorders
Mécanisme D'action
SN79 dihydrochloride exerts its effects primarily through its interaction with sigma receptors. It has a high affinity for sigma-1 and sigma-2 receptors, which are involved in modulating neurotransmitter systems and cellular signaling pathways. By binding to these receptors, this compound can attenuate the effects of stimulants like cocaine and methamphetamine, reducing their neurotoxic and behavioral impacts .
Comparaison Avec Des Composés Similaires
SN79 dihydrochloride is unique due to its high selectivity and affinity for sigma receptors. Similar compounds include:
AC927: Another sigma receptor antagonist with neuroprotective properties.
CM156: Known for its neuroprotective effects against methamphetamine-induced toxicity.
CM764: An analog of SN79 that stimulates metabolic functions of sigma-2 receptors.
These compounds share similar mechanisms of action but differ in their specific binding affinities and pharmacological profiles, highlighting the uniqueness of this compound in its therapeutic potential.
Propriétés
Formule moléculaire |
C23H28Cl2FN3O3 |
|---|---|
Poids moléculaire |
484.4 g/mol |
Nom IUPAC |
6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one;dihydrochloride |
InChI |
InChI=1S/C23H26FN3O3.2ClH/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20;;/h4-9,16H,2-3,10-15H2,1H3;2*1H |
Clé InChI |
VZPVDNOVEZMOCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
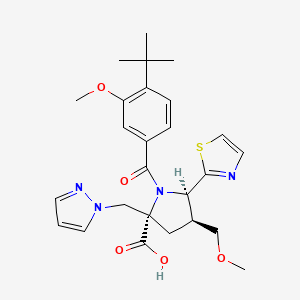
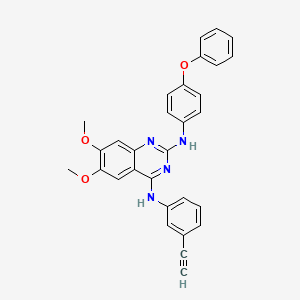
![(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-[(1R)-5-methyl-2-propan-2-ylcyclohexyl]oxyoxane-2-carboxylic acid](/img/structure/B15073503.png)
![(2S)-1-[3-[2-[3-[[(5S)-5-amino-5-carboxypentyl]amino]propoxy]ethoxy]propyl]pyrrolidine-2-carboxylic acid](/img/structure/B15073511.png)
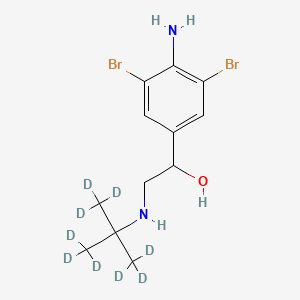
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
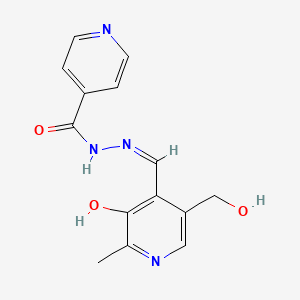
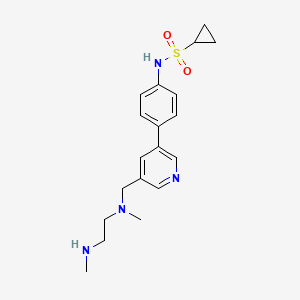
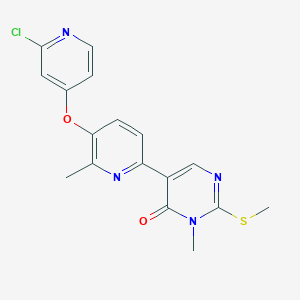

![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
